

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B107922

[Get Quote](#)

An In-depth Technical Guide to **5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid**, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its core physicochemical properties, with a foundational focus on its molecular weight and composition. This document details a robust, field-proven synthetic protocol, grounded in the principles of nucleophilic aromatic substitution, and explores the mechanistic rationale behind the procedure. Furthermore, we will contextualize the molecule's strategic importance as a versatile building block in modern drug discovery, highlighting the distinct roles of its constituent moieties—the pyrrolidine ring and the nitrobenzoic acid core. This guide is intended to serve as a practical and authoritative resource for researchers leveraging this and similar scaffolds in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research and development context. This section delineates the essential

chemical identifiers and structural features of **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid**.

Chemical Identity

- Systematic Name: **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid**
- CAS Number: 19555-48-7[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₁₂N₂O₄[\[1\]](#)[\[4\]](#)[\[5\]](#)

Molecular Weight and Composition

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization. It is derived from its molecular formula, C₁₁H₁₂N₂O₄.

- Average Molecular Weight: 236.23 g/mol [\[4\]](#)[\[5\]](#)
- Monoisotopic Mass: 236.0797 Da

The calculation is based on the atomic weights of its constituent elements:

- Carbon (C): 11 × 12.011 u = 132.121 u
- Hydrogen (H): 12 × 1.008 u = 12.096 u
- Nitrogen (N): 2 × 14.007 u = 28.014 u
- Oxygen (O): 4 × 15.999 u = 63.996 u
- Total: 236.227 u

Structural Features

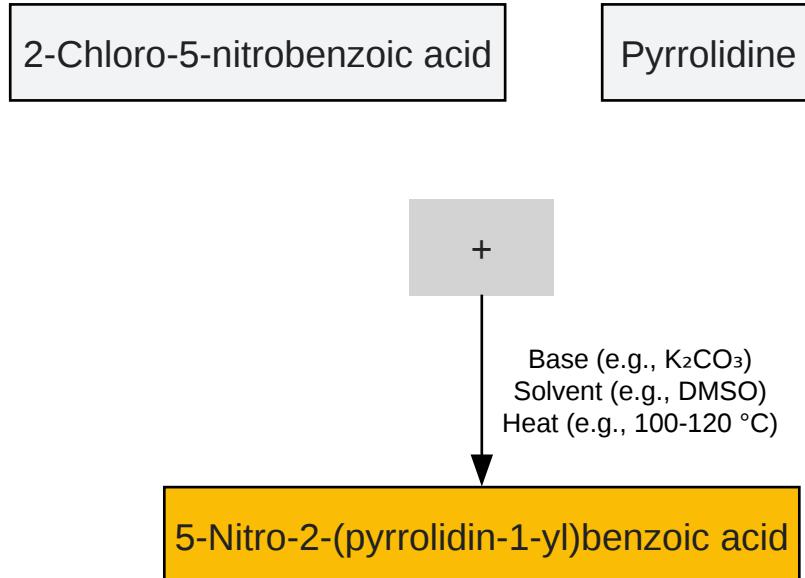
The molecule's chemical behavior and its utility in drug design are dictated by its three primary functional components:

- Benzoic Acid Core: This aromatic carboxylic acid group provides a site for amide coupling, esterification, and salt formation. Its acidity and planarity are key features for molecular

interactions. Benzoic acid and its derivatives are widely used in the pharmaceutical industry as preservatives and synthetic precursors[6].

- **Pyrrolidine Ring:** This saturated five-membered nitrogen heterocycle is a highly valuable scaffold in medicinal chemistry.[7][8] Its non-planar, three-dimensional structure is crucial for exploring pharmacophore space and establishing specific stereochemical interactions with biological targets.[7][8] The pyrrolidine nucleus is found in numerous FDA-approved drugs.[7]
- **Nitro Group (-NO₂):** Positioned para to the pyrrolidine substituent, this potent electron-withdrawing group is fundamental to the molecule's reactivity. It activates the aromatic ring for nucleophilic substitution, a key principle in its synthesis. Crucially, the nitro group serves as a synthetic handle, as it can be readily reduced to an amine, providing a new vector for diversification.

Summary of Physicochemical Data


Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[1][4][5]
Molecular Weight	236.23 g/mol	[4][5]
CAS Number	19555-48-7	[1][2][3]
Appearance	(Typically a solid)	N/A
XLogP3 (Predicted)	2.4	[9]
Hydrogen Bond Donors	1 (from -COOH)	N/A
Hydrogen Bond Acceptors	5 (from -COOH, -NO ₂ , pyrrolidine-N)	N/A

Synthesis Protocol and Mechanistic Rationale

The synthesis of **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid** is most effectively achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This approach is both efficient and scalable, relying on readily available starting materials.

Proposed Synthetic Pathway

The reaction involves the displacement of a halide from an activated aromatic ring by the secondary amine, pyrrolidine. A common and commercially available starting material for this is 2-Chloro-5-nitrobenzoic acid.

[Click to download full resolution via product page](#)

*Fig 1. Synthetic workflow for **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid**.*

Detailed Experimental Protocol

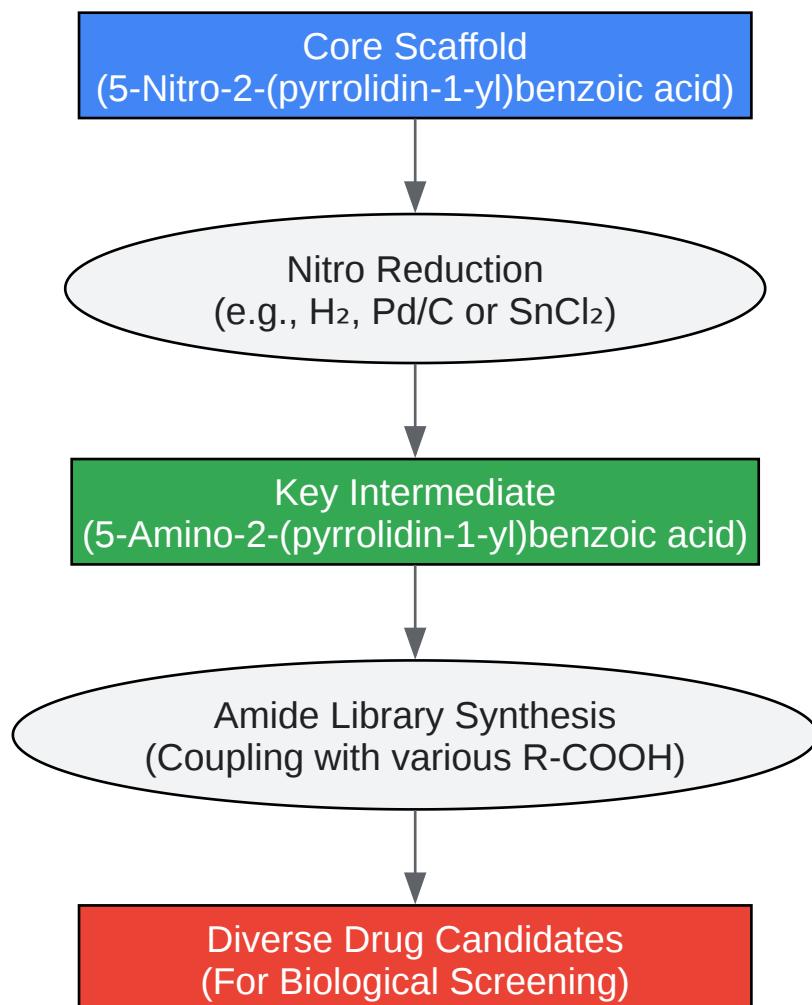
This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimization.

- **Reagent Preparation:** To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K_2CO_3 , 2.5 eq), and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- **Nucleophilic Addition:** Add pyrrolidine (1.2 eq) to the stirring mixture. The excess base (K_2CO_3) is crucial to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, preventing it from protonating the pyrrolidine nucleophile.
- **Reaction Execution:** Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

MS) until the starting material is consumed.

- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Carefully pour the mixture into a beaker of ice-water.
 - Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2-3. This step protonates the carboxylate salt, causing the product to precipitate out of the solution.
 - Collect the resulting solid by vacuum filtration.
- Purification: Wash the crude solid with cold water to remove inorganic salts. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Mechanistic Insights


The success of this synthesis hinges on the S_nAr mechanism. The presence of two strong electron-withdrawing groups (the nitro group and the carboxylic acid) ortho and para to the chlorine leaving group is essential. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. The use of a polar aprotic solvent like DMSO helps to solvate the cation (K^+) without strongly solvating the nucleophile, thus enhancing its reactivity.

Strategic Applications in Drug Discovery

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is not typically an end-product therapeutic itself but rather a high-value "building block" or scaffold. Its structure is pre-validated by the inclusion of the privileged pyrrolidine ring and offers multiple vectors for chemical modification.

The Power of the Scaffold

The true value of this compound lies in its potential for creating diverse libraries of drug-like molecules. The synthetic pathway described above is just the beginning. The nitro group can be chemically reduced to an aniline, which opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.

[Click to download full resolution via product page](#)

Fig 2. Role as a versatile intermediate in discovery chemistry.

Therapeutic Potential

Compounds derived from aminobenzoic acid scaffolds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[10]. By using **5-Nitro-2-(pyrrolidin-1-yl)benzoic acid** as a starting point, chemists can:

- Introduce Diversity: The amino group of the reduced intermediate can be acylated with a wide variety of carboxylic acids, introducing new pharmacophores and tuning properties like lipophilicity and polarity.
- Modulate Physicochemical Properties: The carboxylic acid provides a handle to improve solubility or create prodrugs through esterification[11].

- Explore 3D Space: The inherent three-dimensionality of the pyrrolidine ring allows for more effective probing of protein binding pockets compared to flat aromatic systems.[7][8]

Analytical Characterization Profile (Predicted)

Final validation of the synthesized compound would rely on a suite of standard analytical techniques. Based on the known structure, the expected spectral data would include:

- ^1H NMR: Distinct signals for the aromatic protons, the diastereotopic protons on the pyrrolidine ring, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: Signals corresponding to the 11 carbon atoms, including the carbonyl carbon of the acid, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch ($\sim 1700\text{ cm}^{-1}$), and the asymmetric and symmetric N-O stretches of the nitro group (~ 1530 and $\sim 1350\text{ cm}^{-1}$, respectively)[12][13].
- Mass Spectrometry: An exact mass measurement confirming the molecular formula $\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4$.

Conclusion

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid represents more than just its molecular weight of 236.23 g/mol. It is a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is efficient and mechanistically well-understood. Its structure, combining the privileged pyrrolidine heterocycle with a modifiable nitrobenzoic acid core, makes it an exceptionally valuable starting material for the generation of compound libraries aimed at discovering next-generation therapeutics. For researchers and drug development professionals, this molecule serves as a versatile and powerful tool in the quest for novel and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19555-48-7 CAS MSDS (5-NITRO-2-(1-PYRROLIDINYL)BENZENECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Hit2Lead | 5-nitro-2-pyrrolidin-1-ylbenzoic acid | CAS# 19555-48-7 | MFCD01764471 | BB-6452672 [hit2lead.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. scbt.com [scbt.com]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 5-nitro-2-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid, 2-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [5-Nitro-2-(pyrrolidin-1-yl)benzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107922#5-nitro-2-pyrrolidin-1-yl-benzoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com